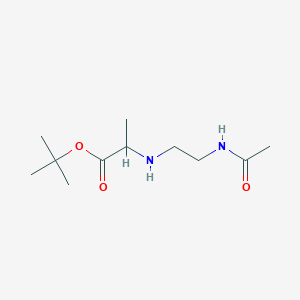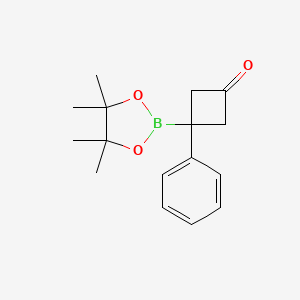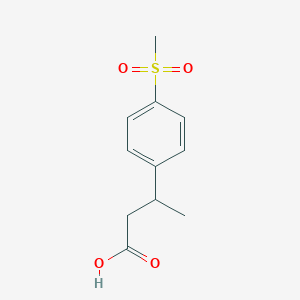
2-(3,3-Dimethylbutyl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylbutyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H22O It is a cyclopentane derivative with a hydroxyl group attached to the first carbon of the cyclopentane ring and a 3,3-dimethylbutyl group attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3,3-dimethylbutylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds through a Grignard reaction mechanism, where the nucleophilic addition of the Grignard reagent to the carbonyl group of cyclopentanone forms the desired alcohol. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3,3-Dimethylbutyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(3,3-Dimethylbutyl)cyclopentanone or 2-(3,3-Dimethylbutyl)cyclopentanoic acid.
Reduction: Formation of 2-(3,3-Dimethylbutyl)cyclopentane.
Substitution: Formation of 2-(3,3-Dimethylbutyl)cyclopentyl halides or amines.
科学的研究の応用
2-(3,3-Dimethylbutyl)cyclopentan-1-ol has a range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,3-Dimethylbutyl)cyclopentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved in its action are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethylphenyl)cyclopentan-1-ol
- 1,2-Dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol
Uniqueness
2-(3,3-Dimethylbutyl)cyclopentan-1-ol is unique due to its specific structural features, such as the presence of a 3,3-dimethylbutyl group and a hydroxyl group on the cyclopentane ring. These structural attributes confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC名 |
2-(3,3-dimethylbutyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)8-7-9-5-4-6-10(9)12/h9-10,12H,4-8H2,1-3H3 |
InChIキー |
FVVQVLVEWPKTTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCC1CCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)





